2-chloro-1-methyl-1H-indole
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Overview
Description
2-chloro-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions . Another method involves the Claisen–Schmidt condensation reaction, which can be carried out using ultrasound-assisted or solvent-free conditions . These methods offer good yields and are relatively straightforward, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . Reaction conditions typically involve refluxing in suitable solvents such as methanol or dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole nucleus .
Scientific Research Applications
2-chloro-1-methyl-1H-indole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to various receptors and enzymes, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-chloro-1-methyl-1H-indole can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Known for its diverse biological activities and used in the synthesis of various pharmaceuticals.
2-methyl-1H-indole: Another indole derivative with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C9H8ClN |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloro-1-methylindole |
InChI |
InChI=1S/C9H8ClN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 |
InChI Key |
QLATXALTCNYKEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1Cl |
Origin of Product |
United States |
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